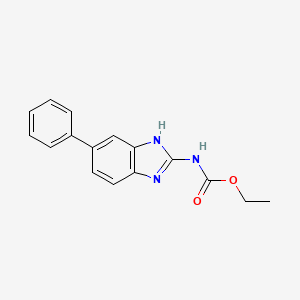
Carbamic acid, (5-phenyl-1H-benzimidazol-2-yl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (5-phenyl-1H-benzimidazol-2-yl)-, ethyl ester is a complex organic compound characterized by the presence of a benzimidazole ring substituted with a phenyl group and an ethyl ester of carbamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, (5-phenyl-1H-benzimidazol-2-yl)-, ethyl ester typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Phenyl Substitution: The phenyl group is introduced via electrophilic aromatic substitution, often using a Friedel-Crafts alkylation reaction.
Carbamic Acid Esterification: The final step involves the esterification of the carbamic acid with ethanol, typically using a catalyst such as sulfuric acid or a base like triethylamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is common to optimize the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the phenyl ring and the benzimidazole nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation Products: Various oxidized benzimidazole derivatives.
Reduction Products: Reduced forms of the compound, often with altered functional groups.
Substitution Products: Substituted benzimidazole derivatives with different functional groups attached to the phenyl ring or benzimidazole nitrogen.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry for the formation of metal complexes.
Biology:
- Investigated for its potential as an antimicrobial agent due to the bioactivity of the benzimidazole core.
- Explored for its role in enzyme inhibition studies.
Medicine:
- Potential applications in drug design, particularly for targeting specific enzymes or receptors.
- Studied for its anti-inflammatory and anticancer properties.
Industry:
- Utilized in the development of advanced materials, such as polymers and resins.
- Employed in the synthesis of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of carbamic acid, (5-phenyl-1H-benzimidazol-2-yl)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the blocking of receptor signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Benzimidazole: The parent compound, lacking the phenyl and carbamic acid ester groups.
Phenylbenzimidazole: Similar structure but without the carbamic acid ester.
Carbamic Acid Esters: Other esters of carbamic acid with different substituents.
Uniqueness: Carbamic acid, (5-phenyl-1H-benzimidazol-2-yl)-, ethyl ester is unique due to the combination of the benzimidazole core, phenyl substitution, and carbamic acid esterification. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
83821-08-3 |
|---|---|
Molecular Formula |
C16H15N3O2 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
ethyl N-(6-phenyl-1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C16H15N3O2/c1-2-21-16(20)19-15-17-13-9-8-12(10-14(13)18-15)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H2,17,18,19,20) |
InChI Key |
UPWFWVPKWFCFJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(N1)C=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Bromophenyl)-3-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12935085.png)
![2-[2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5-nitroimidazol-1-yl]ethanol](/img/structure/B12935086.png)


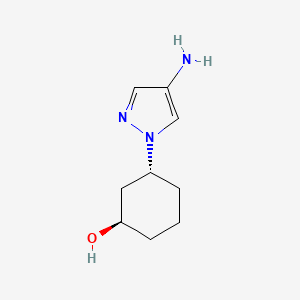
![Imidazo[2,1-b]thiazole-6-acetic acid, 2-chloro-, ethyl ester](/img/structure/B12935121.png)

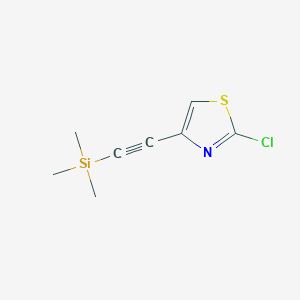

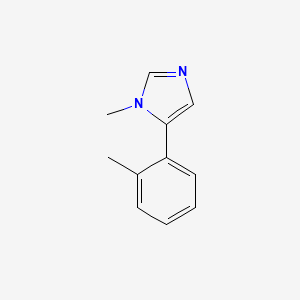
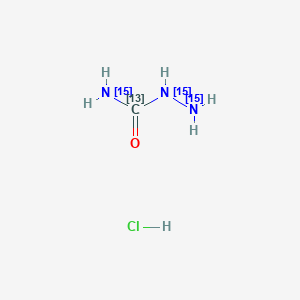


![2,2'-Diamino-[1,1'-bidibenzo[b,d]thiophene] 5,5,5',5'-tetraoxide](/img/structure/B12935174.png)
